molecular formula C5H8O3 B11925055 (R)-2-methyl-4-oxobutanoic acid

(R)-2-methyl-4-oxobutanoic acid

Cat. No.: B11925055
M. Wt: 116.11 g/mol
InChI Key: RXJJIFUOUWVKTA-SCSAIBSYSA-N
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Description

®-2-Methyl-4-oxobutanoic acid, also known as ®-2-methylsuccinic acid, is a chiral molecule with significant importance in organic chemistry and biochemistry. This compound is characterized by its four-carbon backbone, with a methyl group attached to the second carbon and a ketone group on the fourth carbon. Its chiral nature makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-methyl-4-oxobutanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-methyl-3-oxobutanoic acid using a chiral catalyst. This method ensures the production of the ®-enantiomer with high enantiomeric excess. Another method involves the enzymatic resolution of racemic 2-methyl-4-oxobutanoic acid using lipases, which selectively hydrolyze one enantiomer, leaving the desired ®-enantiomer.

Industrial Production Methods: Industrial production of ®-2-methyl-4-oxobutanoic acid often employs biocatalytic processes due to their efficiency and selectivity. Microbial fermentation using genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae can produce the compound from renewable feedstocks like glucose or glycerol. These methods are environmentally friendly and offer high yields.

Chemical Reactions Analysis

Types of Reactions: ®-2-Methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to produce 2-methyl-4-oxobutanedioic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ketone group can yield ®-2-methyl-4-hydroxybutanoic acid, typically using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidation: 2-Methyl-4-oxobutanedioic acid.

    Reduction: ®-2-Methyl-4-hydroxybutanoic acid.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

®-2-Methyl-4-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the biosynthesis of amino acids and other metabolites.

    Medicine: Investigated for its potential role in metabolic pathways and as a therapeutic agent.

    Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-methyl-4-oxobutanoic acid involves its role as an intermediate in metabolic pathways. It participates in the citric acid cycle, where it is converted to succinyl-CoA by the enzyme 2-oxoglutarate dehydrogenase. This conversion is crucial for energy production and biosynthesis of essential biomolecules. The compound’s chiral nature also allows it to interact selectively with specific enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

    (S)-2-Methyl-4-oxobutanoic acid: The enantiomer of ®-2-methyl-4-oxobutanoic acid, differing in its stereochemistry.

    2-Methyl-3-oxobutanoic acid: A structural isomer with the ketone group on the third carbon.

    2-Methylsuccinic acid: A similar compound lacking the ketone group.

Uniqueness: ®-2-Methyl-4-oxobutanoic acid is unique due to its specific chiral configuration, which imparts distinct biochemical properties and interactions

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(2R)-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C5H8O3/c1-4(2-3-6)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

RXJJIFUOUWVKTA-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CC=O)C(=O)O

Canonical SMILES

CC(CC=O)C(=O)O

Origin of Product

United States

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